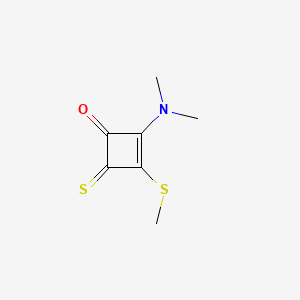
1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole is a chemical compound with a unique structure that combines elements of both benzene and isoxazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate starting materials in the presence of a catalyst. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. Detailed studies are required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole can be compared with other similar compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Known for its use in peptide synthesis and protein crosslinking.
1-Ethyl-2,3,3-trimethylindolium iodide: Used in various chemical reactions and industrial applications. The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo.
Eigenschaften
CAS-Nummer |
6296-32-8 |
|---|---|
Molekularformel |
C12H23NO |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
1-ethyl-3,3,6-trimethyl-3a,4,5,6,7,7a-hexahydro-2,1-benzoxazole |
InChI |
InChI=1S/C12H23NO/c1-5-13-11-8-9(2)6-7-10(11)12(3,4)14-13/h9-11H,5-8H2,1-4H3 |
InChI-Schlüssel |
OVLKBJBVASLXKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2CC(CCC2C(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)



